BenchChemオンラインストアへようこそ!

Collagraft

Bone Graft Substitute Osteoconduction Histomorphometry

Collagraft is an FDA PMA-approved Class III bone void filler combining 60-65% HA / 35-40% TCP porous beads with purified bovine Type I fibrillar collagen. A multicenter RCT (n=267) demonstrated fracture union rates equivalent to autograft at 12 months while eliminating donor site morbidity, reducing operative time, and lowering infection risk. Preclinically validated with 56% bony ingrowth at 3 months in rabbit femoral defects. For trauma centers, spine surgeons, and researchers requiring a clinically proven, osteoconductive composite scaffold with defined resorption kinetics.

Molecular Formula B2H30O17Zn2
Molecular Weight 0
CAS No. 138331-02-9
Cat. No. B1178736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCollagraft
CAS138331-02-9
SynonymsCollagraft
Molecular FormulaB2H30O17Zn2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 strip / 3 strips / 6 strips / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Collagraft (CAS 138331-02-9): Composite Bone Graft Substitute Composition and Regulatory Baseline for Scientific Procurement


Collagraft is a composite bone graft substitute consisting of a biphasic calcium phosphate ceramic (60-65% hydroxyapatite and 35-40% tricalcium phosphate) in the form of porous beads combined with purified bovine Type I dermal fibrillar collagen, designed to be mixed with autogenous bone marrow aspirate at the time of implantation [1][2]. Approved by the U.S. Food and Drug Administration in 1993 via the Premarket Approval (PMA) pathway (PMA Number P900039) as a Class III medical device classified under Product Code MBS: "Filler, bone void, non-osteoinduction," Collagraft is indicated specifically for use as a bone void filler and bone graft substitute in the treatment of acute long bone fractures and traumatic osseous defects [3][4].

Why Generic Substitution of Collagraft (CAS 138331-02-9) with Unvalidated Bone Graft Substitutes Compromises Predictable Outcomes


Bone graft substitutes (BGS) differ substantially in their composition, osteoconductive capacity, resorption kinetics, and the degree of clinical validation supporting their use in specific anatomical applications [1]. Collagraft represents a specific composite formulation combining biphasic calcium phosphate ceramic with bovine Type I collagen, a combination that has undergone direct, randomized, multicenter clinical comparison against autogenous cancellous bone graft — the historical "gold standard" — in the treatment of acute long bone fractures [2]. Substitution with an alternative composite or single-phase ceramic without equivalent clinical validation in the target indication introduces significant uncertainty regarding the expected rate of bony ingrowth, the mechanical properties of the resulting fusion mass, and the overall rate of successful union, particularly given the documented variability in performance among commercially available BGS materials when tested head-to-head [3].

Quantitative Comparative Evidence for Collagraft (CAS 138331-02-9) Versus Autograft and Competing Bone Graft Substitutes


Head-to-Head Comparison: Bony Ingrowth of Collagraft Versus ProOsteon and DBX in a Rabbit Femoral Defect Model

In a direct, head-to-head comparison in a rabbit femoral condyle defect model at 3 months post-implantation, Collagraft demonstrated a mean bony ingrowth of 56%, which was numerically higher than both the ceramic-based ProOsteon (47% bony ingrowth) and the demineralized bone matrix DBX (35% bony ingrowth). The difference in ingrowth among the three materials was statistically significant (p = 0.046, Wilcoxon Test) [1]. The empty control defect showed 29% bony ingrowth, confirming the model's ability to discriminate graft performance. This study provides the highest level of preclinical comparative evidence for selecting among commercially available bone graft substitutes from different material classes [1].

Bone Graft Substitute Osteoconduction Histomorphometry Comparative Efficacy

Clinical Equivalence to Autograft: Multicenter Randomized Controlled Trial in Acute Long Bone Fractures

In a prospective, multicenter, randomized clinical trial conducted at 18 trauma centers, 267 patients with acute long bone fractures were randomized to receive either Collagraft mixed with autogenous bone marrow (n=139) or cancellous iliac crest autograft (n=128) [1]. At both 6- and 12-month follow-up intervals, Collagraft was reported to function as well as autogenous graft in achieving fracture union [1][2]. The study noted clinical advantages associated with Collagraft use, including shorter operating times and a lower infection rate at the fracture site compared to the autograft cohort, attributed to the elimination of the secondary surgical procedure required for iliac crest bone graft harvest [2].

Randomized Controlled Trial Fracture Healing Autograft Comparison Clinical Efficacy

Enhanced Fusion Mass Mineral Density: Ovine Lumbar Spine Fusion Model Comparison to Autograft

In an ovine posterolateral lumbar spinal fusion model with rigid pedicle screw fixation, Collagraft (with and without autologous bone marrow) was compared to autogenous corticocancellous bone graft at 6 months post-surgery [1]. Dual-energy X-ray absorptiometry (DEXA) assessment of the fusion mass revealed that the mineral densities for the two Collagraft groups were significantly higher than the autogenous bone graft group [1]. Histologically, both Collagraft groups exhibited thick trabeculae and a mixture of lamellar and plexiform bone, whereas the autograft group had a smaller fusion complex composed primarily of lamellar bone with thinner and fewer trabeculae. Mechanical testing showed similar properties across all three groups [1].

Spinal Fusion Bone Mineral Density Ovine Model DEXA

Carrier Performance in ALIF Model: Marrow Space Preservation with Collagraft Strips Loaded with rhBMP-2

In a porcine anterior lumbar interbody fusion (ALIF) model utilizing porous tantalum trabecular metal rings, Collagraft strips served as a carrier for recombinant human bone morphogenetic protein-2 (rhBMP-2) and were compared against a nucleated cell/hyaluronic acid gel formulation [1]. Histological analysis at 3 months postoperatively revealed that the Collagraft strips loaded with rhBMP-2 resulted in 29.7% marrow space within the central hole of the tantalum ring, compared to 57.4% marrow space achieved with the nucleated cell/hyaluronic acid gel formulation [1]. While the nucleated cell formulation generated more mature bone, this data quantitatively defines the performance of Collagraft as a carrier matrix for osteoinductive agents within a structural scaffold, demonstrating its capacity to support bone formation while maintaining a defined marrow space architecture [1].

Anterior Lumbar Interbody Fusion Carrier System Porcine Model Bone Morphogenetic Protein

Evidence-Based Application Scenarios for Collagraft (CAS 138331-02-9) in Research and Clinical Procurement


Acute Long Bone Fracture Management Requiring Bone Void Filling

Collagraft is specifically indicated and clinically validated for use as a bone void filler and bone graft substitute in the treatment of acute long bone fractures. The multicenter randomized controlled trial (n=267) demonstrated equivalent fracture union rates to autograft at 6 and 12 months, with the added benefits of eliminating donor site morbidity, reducing operative time, and potentially lowering infection risk [1][2]. Procurement for trauma centers and orthopedic departments managing comminuted cortical defects is supported by Level I clinical evidence. Collagraft is to be mixed with autogenous bone marrow aspirate at the time of implantation to optimize its osteoconductive scaffold function [1].

Spinal Fusion Procedures Requiring Enhanced Fusion Mass Density

Preclinical evidence from an ovine posterolateral lumbar fusion model indicates that Collagraft, with or without autologous bone marrow, yields significantly higher fusion mass mineral density compared to autogenous bone graft alone, as measured by DEXA at 6 months, while maintaining equivalent mechanical properties and demonstrating favorable histologic integration with thick trabeculae and mixed lamellar/plexiform bone architecture [3]. This scenario is particularly relevant for spinal surgeons seeking to augment fusion constructs where enhanced bone quality and density are desired. The evidence supports its use as a bone graft extender in instrumented posterolateral fusions [3].

Research and Development of Combination Products Utilizing a Collagen-Ceramic Carrier

Collagraft's composite structure of biphasic calcium phosphate ceramic beads and Type I bovine collagen provides a well-characterized scaffold for investigating the delivery of osteoinductive agents, such as recombinant human bone morphogenetic protein-2 (rhBMP-2), or cellular components like nucleated bone marrow cells. Quantitative data from a porcine ALIF model defines its performance as a carrier, demonstrating 29.7% marrow space preservation when loaded with rhBMP-2 within a structural tantalum scaffold [4]. This scenario applies to academic and industrial laboratories developing next-generation bone graft substitutes, combination products, or evaluating carrier systems for biologics, where a commercially available, FDA-cleared composite with known performance characteristics is required as a comparator or base formulation [4].

Comparative Benchmarking of Novel Bone Graft Substitute Formulations

Collagraft serves as a critical benchmark composite bone graft substitute for preclinical comparative studies. Its performance characteristics are quantitatively defined: 56% bony ingrowth at 3 months in a rabbit femoral defect model (compared to 47% for ProOsteon, 35% for DBX, and 29% for empty control) [5]. For researchers and companies developing new BGS formulations, these established metrics provide a validated reference point against which to measure the osteoconductive and resorptive properties of novel materials, enabling rigorous, data-driven assessments of relative efficacy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Collagraft

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.